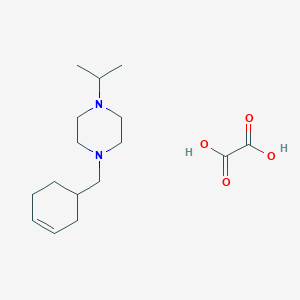
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate, also known as CP 55940, is a synthetic cannabinoid compound that was first synthesized in 1974. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, and has been extensively studied for its potential medical applications.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily found in the central nervous system and immune system, respectively. This leads to the modulation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is its potency and selectivity for the CB1 and CB2 receptors, allowing for precise modulation of these pathways in experimental settings. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.
Orientations Futures
There are numerous potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940, including the development of novel therapeutic applications, the investigation of its effects on various signaling pathways, and the optimization of synthesis methods to improve scalability and yield. Additionally, further studies on its potential for abuse and toxicity may be warranted to fully understand the risks associated with its use.
Méthodes De Synthèse
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is typically synthesized through a multistep process involving the reaction of various starting materials, including piperazine, cyclohexanone, and isopropyl bromide. The final product is obtained in the form of a white crystalline powder, which is then purified through recrystallization.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.C2H2O4/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,13-14H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFHRIGZHIDTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)
![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
